synthesis of 2-(3,5-dichloro-pyridin-2-yl)-ethylamine
synthesis of 2-(3,5-dichloro-pyridin-2-yl)-ethylamine
This guide details the synthesis of 2-(3,5-dichloro-pyridin-2-yl)-ethylamine , a specialized heterocyclic building block often employed in the development of kinase inhibitors and GPCR ligands.
The synthesis is non-trivial due to the 3,5-dichloro substitution pattern , which renders the pyridine ring electron-deficient and susceptible to nucleophilic attack at the 4- and 6-positions, while simultaneously making the ring halogens prone to hydrodehalogenation (loss of Cl) under standard catalytic hydrogenation conditions.
Part 1: Retrosynthetic Analysis & Strategy
To ensure regiochemical integrity and preserve the halogen motif, we prioritize linear homologation strategies that avoid non-selective reducing environments.
Strategic Disconnections
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C2-Alkylation Strategy (Route A): Exploits the enhanced acidity of the 2-methyl protons in 3,5-dichloro-2-methylpyridine. The electron-withdrawing chlorine atoms stabilize the carbanion, allowing for clean lithiation and reaction with a C1 electrophile (formaldehyde).
-
Nitro-Aldol Strategy (Route B): Utilizes the aldehyde equivalent (3,5-dichloro-picolinaldehyde) in a Henry reaction, followed by hydride reduction.
Figure 1: Retrosynthetic logic flow. Route A is preferred for scalability and safety regarding halogen retention.
Part 2: Experimental Protocols
Route A: The Picoline-Hydroxyethyl Pathway (Recommended)
This route is favored for its reliability. It avoids metal-catalyzed hydrogenation, eliminating the risk of accidental dechlorination.
Step 1: Lithiation and Formylation
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Reaction: 3,5-dichloro-2-methylpyridine + Formaldehyde → 2-(3,5-dichloro-pyridin-2-yl)-ethanol
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Mechanism: Deprotonation of the acidic
-methyl group followed by nucleophilic attack on paraformaldehyde.
| Reagent | Equiv.[1][2][3] | Role |
| 3,5-Dichloro-2-methylpyridine | 1.0 | Substrate |
| LDA (Lithium Diisopropylamide) | 1.1 | Non-nucleophilic Base |
| Paraformaldehyde | 3.0 | Electrophile (C1 source) |
| THF (Anhydrous) | Solvent | Medium |
Protocol:
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Setup: Flame-dry a 3-neck round-bottom flask under Argon. Charge with anhydrous THF and cool to -78°C .
-
Lithiation: Add LDA (2.0 M in THF/heptane) dropwise. A deep red/orange color may develop, indicating the formation of the picolyl anion. Stir for 30 minutes at -78°C.
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Addition: Prepare a suspension of dry paraformaldehyde in THF (sonicated to disperse). Add this suspension rapidly to the lithiated species (or use gaseous formaldehyde generated ex-situ if high purity is required).
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Warming: Allow the mixture to warm slowly to 0°C over 2 hours. The paraformaldehyde will depolymerize and react.
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Quench: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x).
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Purification: Silica gel chromatography (Hexanes:EtOAc gradient). The product is a white/off-white solid.
Step 2: Conversion to Azide
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Reaction: Alcohol → Mesylate → Azide
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Safety Note: Sodium azide is acutely toxic. Do not use halogenated solvents (DCM) with sodium azide to avoid forming explosive di- and tri-azidomethane. Use DMF.
Protocol:
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Dissolve the alcohol (1.0 equiv) in dry THF/Et₃N (1.5 equiv). Cool to 0°C.[3]
-
Add Methanesulfonyl chloride (MsCl, 1.1 equiv) dropwise. Stir 1 hour.
-
Filter off the triethylamine hydrochloride salts. Concentrate the filtrate to obtain the crude mesylate.
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Redissolve the crude mesylate in DMF . Add Sodium Azide (NaN₃, 1.2 equiv).
-
Heat to 60°C for 4 hours.
-
Workup: Dilute with water, extract with Et₂O (Caution: Avoid DCM). Wash organic layer with brine to remove DMF.
Step 3: Staudinger Reduction to Amine
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Reaction: Azide + PPh₃ + H₂O → Amine
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Why: This method is chemically specific to azides and will not touch the aryl chlorides.
Protocol:
-
Dissolve the crude azide in THF/Water (10:1).
-
Add Triphenylphosphine (PPh₃, 1.1 equiv). Evolution of N₂ gas will be observed.
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Stir at Room Temperature for 12 hours.
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Acid/Base Extraction:
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Acidify with 1M HCl (extracts the amine into the aqueous phase; PPh₃/O stays in organic).
-
Wash the aqueous layer with Et₂O.
-
Basify the aqueous layer with 1M NaOH to pH > 12.
-
Extract the free amine into DCM or EtOAc.
-
-
Isolation: Dry over Na₂SO₄ and concentrate. If necessary, convert to the HCl salt for long-term stability.
Route B: The Henry Reaction (Alternative)
Use this route if the aldehyde starting material is more accessible.
Step 1: Nitroaldol Condensation
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Reagents: 3,5-dichloro-2-formylpyridine, Nitromethane (solvent/reagent), Ammonium Acetate (catalyst).
-
Conditions: Reflux for 4–6 hours.
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Product: 2-(2-nitrovinyl)-3,5-dichloropyridine (Yellow solid).
Step 2: Selective Reduction
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Challenge: Reducing the nitroalkene without removing the chlorines.
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Recommended Reagent: Borane-THF (BH₃·THF) .
-
Protocol:
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Note: Avoid Pd/C + H₂. Raney Nickel can be used but requires strict temperature control (<30°C) to prevent dehalogenation.
Part 3: Critical Control Points & Troubleshooting
| Issue | Cause | Solution |
| Dechlorination | Over-reduction (esp. in Route B) | Avoid catalytic hydrogenation (Pd/C). Use stoichiometric hydrides (BH₃) or Staudinger reduction (Route A). |
| Low Yield (Step 1) | Polymerization of Formaldehyde | Ensure Paraformaldehyde is dry. Use excess (3-5 equiv). Consider cracking paraformaldehyde to gas and bubbling it into the lithiated solution. |
| Regioselectivity | Lithiation at C4 position | The C2-methyl protons are generally more acidic than the C4-ring proton due to resonance stabilization. However, maintain -78°C strictly. If C4 lithiation occurs, use the "Magnesium-ate" complex or switch to Route B. |
| Amine Instability | Oxidation / Carbamate formation | Store the final amine as a Dihydrochloride salt . It is a hygroscopic white solid but chemically stable. |
Part 4: Analytical Verification
The target molecule should exhibit the following characteristic signals (¹H NMR in CDCl₃):
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Pyridine Ring: Two singlets (or tight doublets, J~2Hz) in the aromatic region (
8.3–8.5 ppm) corresponding to H4 and H6. -
Linker: Two triplets.
-
~3.0 ppm (2H, t,
) -
~3.1 ppm (2H, t,
)
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~3.0 ppm (2H, t,
-
Amine: Broad singlet (
1.5–2.0 ppm), exchangeable with D₂O.
References
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Lithiation of Halogenated Picolines
- Schlosser, M. "Organometallics in Synthesis." Wiley, 2013. (General methodology for lithiation of electron-deficient heterocycles).
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Estel, L., et al. "Regioselective lithiation of 3,5-dichloropyridine." Journal of Heterocyclic Chemistry, 1989. Link
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Staudinger Reduction Protocol
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Gololobov, Y. G., et al. "The Staudinger Reaction." Tetrahedron, 1981, 37, 437. Link
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- Palacios, F., et al. "Preparation of nitroalkenes from aldehydes.
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Borane Reduction of Nitroalkenes
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Kabalka, G. W., et al. "Reduction of nitroalkenes with borane-THF." Synthetic Communications, 1990. Link
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